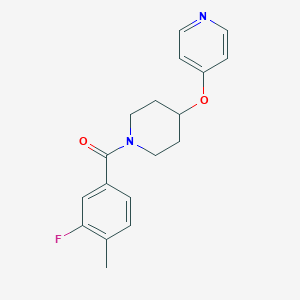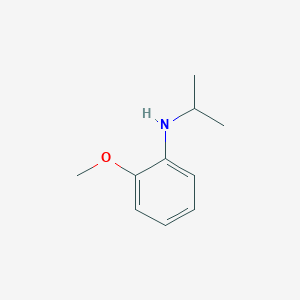
N-Isopropyl-2-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Isopropyl-2-methoxyaniline is a chemical compound with the formula C10H15NO. It has a molecular weight of 165.23 g/mol . It is offered by various chemical suppliers for scientific research.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a methoxy group (-OCH3) and an isopropylaminde group (-NH(CH3)2) .Applications De Recherche Scientifique
Occurrence in Raw Vegetables
N-Isopropyl-2-methoxyaniline, along with similar compounds, has been identified in a variety of raw vegetables. These compounds were detected in a significant portion of the 27 vegetable tissues examined. A technique involving headspace collection, capillary columns, and mass spectral identification was used to separate, identify, and estimate these compounds (Murray & Whitfield, 1975).
Electrooxidation and Electropolymerization
The electrooxidation of o-methoxyaniline, a related compound, has been studied extensively. This research is crucial for understanding electropolymerization processes and could be relevant to this compound. The electrooxidation involves C-N coupling mechanisms during dimerization or oligomerization (Widera et al., 1997).
Environmental Treatment Applications
Methoxyanilines, which include this compound, are important in dye and pharmaceutical industries. Their removal from wastewater is critical due to their toxic and carcinogenic properties. Studies have explored Fenton-like oxidation for the degradation of Methoxyanilines, offering potential environmental treatment applications (Chaturvedi & Katoch, 2020).
Formation and Persistence of DNA Adducts
2-Methoxyaniline, closely related to this compound, is known to form DNA adducts, particularly in the urinary bladder. These findings come from studies conducted on rats, which showed the formation and persistence of these adducts over time (Naiman et al., 2012).
Nanocomposites and Polymers
Nanocomposites involving polyaniline and its derivatives, including methoxyanilines, have been studied. These nanocomposites, which incorporate metal nanoparticles, show potential for various industrial applications. The polymers used in these composites act as stabilizers for the nanoparticles, suggesting a broad range of uses (Nyczyk et al., 2009).
Propriétés
IUPAC Name |
2-methoxy-N-propan-2-ylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(2)11-9-6-4-5-7-10(9)12-3/h4-8,11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQXGJMHCGBRQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

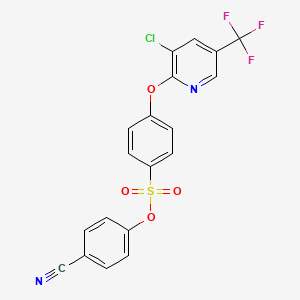
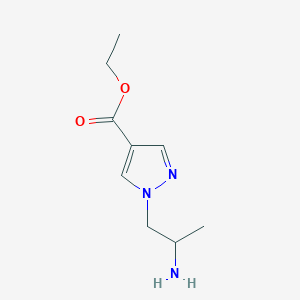
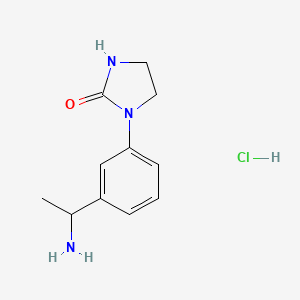

![[(2R,3R)-2-(3-Aminopropyl)-3-methylpiperidin-1-yl]-(1-cyclohexylpyrazol-3-yl)methanone;hydrochloride](/img/structure/B2715241.png)
![(2S)-2-[[1-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B2715242.png)

![N-(4-fluorophenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2715244.png)
![7-methyl-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B2715248.png)
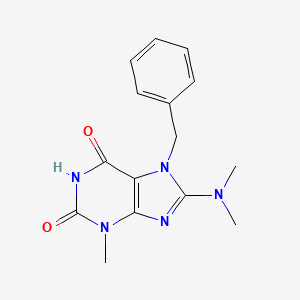
![(3S,8As)-N'-hydroxy-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboximidamide](/img/structure/B2715251.png)
